molecular formula C14H15N3O3 B3375404 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid CAS No. 1099147-55-3

1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid

Cat. No. B3375404
CAS RN: 1099147-55-3
M. Wt: 273.29
InChI Key: BCIUNYKRYKRLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H15N3O3 . It is a research chemical and is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular weight of this compound is 273.29 . The molecular formula is C14H15N3O3 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC can be used .

Mechanism of Action

The mechanism of action of 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K). In addition, this compound has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease NS3/4A.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of inflammation, cancer cell growth, and viral replication. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, such as MMPs and PI3K. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease NS3/4A.

Advantages and Limitations for Lab Experiments

1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid has several advantages for lab experiments, including its high purity and high yield synthesis method, making it a suitable compound for further research. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Further research is needed to determine the optimal concentration and conditions for its use in lab experiments.

Future Directions

There are several future directions for research on 1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid, including its potential therapeutic applications in various diseases, its mechanism of action, and its potential toxicity. Further research is needed to determine the optimal concentration and conditions for its use in lab experiments. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Scientific Research Applications

1-(1H-indazole-5-amido)cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. Its anti-inflammatory properties have been found to be useful in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. This compound has also been found to possess anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-viral properties, inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

1-(1H-indazole-5-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(16-14(13(19)20)5-1-2-6-14)9-3-4-11-10(7-9)8-15-17-11/h3-4,7-8H,1-2,5-6H2,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIUNYKRYKRLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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